4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is an organic compound with the molecular formula C8H11NS. It is a derivative of benzothiophene, characterized by the presence of an amine group at the fourth position and a tetrahydro structure, which means it has four additional hydrogen atoms compared to benzothiophene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine typically involves the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,5,6,7-tetrahydro-1-benzothiophen-4-one.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5,6,7-Tetrahydro-1-benzothiophen-4-one.
Reduction: More saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is not well understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophen-4-one: An oxidized form of the compound.
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine hydrochloride: A hydrochloride salt form of the compound.
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine: A similar compound with a different heteroatom (sulfur replaced by nitrogen) and an additional methyl group.
Uniqueness
This compound is unique due to its specific structure, which combines the tetrahydrobenzothiophene core with an amine group. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWFYNSOJYNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400924 | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58094-17-0 | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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